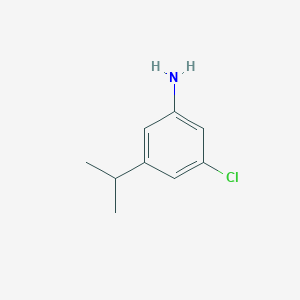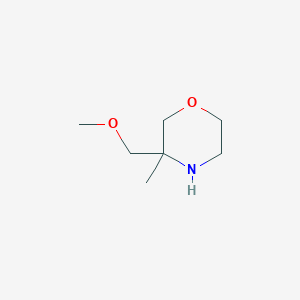
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (7-FTHNA-HCl) is a synthetic, fluorinated derivative of tetrahydronaphthalen-1-amine (THNA), an aliphatic amine found in nature. It is a white, crystalline solid with a melting point of 175-176°C. 7-FTHNA-HCl is widely used in scientific research, particularly as a tool for studying the effects of different amino acids on cellular processes.
作用機序
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is believed to act as an amino acid transporter, allowing cells to quickly absorb and utilize amino acids. It is believed to bind to specific amino acid transporters on the cell surface, allowing amino acids to be taken up into the cell.
Biochemical and Physiological Effects
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes involved in the metabolism of cells, as well as to increase the expression of certain genes involved in the regulation of cell function. It has also been shown to increase the uptake of certain amino acids into cells, as well as to increase the production of certain hormones.
実験室実験の利点と制限
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. It is also a relatively non-toxic compound, making it safe to use in laboratory experiments. However, it is important to note that 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is not a naturally occurring compound, and its effects on cells may not be the same as those of naturally occurring amino acids.
将来の方向性
In the future, 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may be used to study the effects of amino acids on a variety of cellular processes, such as cell growth and differentiation. It may also be used to study the effects of amino acids on the development and progression of diseases, such as cancer. Additionally, 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may be used to study the effects of amino acids on the immune system and to develop new treatments for autoimmune diseases. Finally, 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may be used to develop new drugs that target specific amino acid transporters and receptors.
合成法
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can be synthesized from THNA, which is commercially available, using a two-step process. The first step involves the reaction of THNA with fluorine gas in the presence of a catalyst, such as copper, to form 7-fluoro-THNA. The second step involves the reaction of 7-fluoro-THNA with hydrochloric acid to form 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.
科学的研究の応用
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is used in scientific research to study the effects of different amino acids on cellular processes. It has been used to study the effects of amino acids on the function of proteins, the metabolism of cells, and the regulation of gene expression. 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has also been used to study the effects of amino acids on the structure and function of cell membranes.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves the reduction of 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one followed by the reaction with ammonia to form the amine, which is then converted to the hydrochloride salt.", "Starting Materials": [ "7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one", "Ammonia gas", "Hydrochloric acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Dissolve 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-one in methanol.", "Step 2: Add sodium borohydride to the solution and stir for several hours at room temperature.", "Step 3: Quench the reaction by adding water and then acidify the solution with hydrochloric acid.", "Step 4: Extract the amine with an organic solvent such as ether or dichloromethane.", "Step 5: Bubble ammonia gas through the organic layer to form the amine.", "Step 6: Add hydrochloric acid to the amine to form the hydrochloride salt.", "Step 7: Isolate the product by filtration or crystallization." ] } | |
CAS番号 |
2137590-62-4 |
製品名 |
7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |
分子式 |
C10H13ClFN |
分子量 |
201.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




